molecular formula C14H19N3O2 B5593591 2-[(1-piperidinylacetyl)amino]benzamide

2-[(1-piperidinylacetyl)amino]benzamide

Cat. No.: B5593591
M. Wt: 261.32 g/mol
InChI Key: LTXXOPCWWBHBTL-UHFFFAOYSA-N
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Description

Contextualization of the Benzamide (B126) and Piperidine (B6355638) Structural Motifs in Pharmaceutical Chemistry

The benzamide and piperidine moieties are individually recognized as privileged scaffolds in drug discovery, each contributing to the pharmacological profile of a multitude of approved therapeutic agents. nanobioletters.comnih.gov

The benzamide group, an amide derivative of benzoic acid, is a versatile pharmacophore found in a wide array of pharmaceuticals. cyberleninka.ruresearchgate.net Its ability to form stable hydrogen bonds allows it to interact with various biological targets. nanobioletters.com This has led to the development of benzamide-containing drugs with diverse therapeutic applications, including antiemetics (e.g., metoclopramide), antipsychotics (e.g., amisulpride), and antiarrhythmics. nanobioletters.comnih.gov Furthermore, substituted benzamides have been investigated for their potential as anticancer, antimicrobial, analgesic, and anti-inflammatory agents. nih.govresearchgate.netnih.gov The ortho-amino substitution, as seen in the target compound, is a feature present in a number of biologically active molecules and synthetic intermediates. nih.govresearchgate.net

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry. amazonaws.comjournaljpri.com It is a component of numerous blockbuster drugs and is valued for its ability to introduce basicity, modulate physicochemical properties like lipophilicity and solubility, and provide a three-dimensional structure that can enhance binding affinity and selectivity for biological targets. newdrugapprovals.orggoogle.com Piperidine derivatives are found in drugs targeting the central nervous system, as well as in antihistamines, anticoagulants, and analgesics. amazonaws.comnih.gov The introduction of chiral centers within the piperidine ring can further refine a molecule's pharmacological profile and reduce off-target effects. newdrugapprovals.orggoogle.com

The combination of these two motifs in 2-[(1-piperidinylacetyl)amino]benzamide creates a molecule with a defined spatial arrangement of hydrogen bond donors and acceptors, a basic nitrogen center, and an aromatic ring system, suggesting potential for a range of biological interactions.

Overview of Pre-existing Research Trajectories for Related Chemical Entities

Research into compounds structurally related to this compound provides a framework for understanding its potential areas of investigation. A key area of related research involves Class IC antiarrhythmic agents, such as flecainide (B1672765). Flecainide is a benzamide derivative containing a piperidine ring, although with different substitutions, and it functions by blocking cardiac sodium channels. nih.govlarodan.com

Studies on flecainide analogues have been a significant research trajectory. bioregistry.iomdpi.com This research often focuses on modifying the core structure to understand the molecular determinants of its action, such as the role of charge and pKa in its interaction with sodium channels. bioregistry.iomdpi.com For instance, the development of neutral and permanently charged analogues of flecainide has helped to elucidate its mechanism of use-dependent channel blockade. bioregistry.iomdpi.com These investigations highlight the importance of the benzamide and piperidine components in tuning the pharmacological activity of sodium channel blockers.

Beyond antiarrhythmics, research into other N-acylaminobenzamide derivatives has explored a variety of biological activities. researchgate.netnih.gov Depending on the substitutions, these scaffolds have been investigated for antimicrobial, anticonvulsant, and anticancer properties. nanobioletters.comresearchgate.net Similarly, various piperidinyl-acetamide derivatives have been synthesized and evaluated for a range of pharmacological effects, leveraging the piperidine moiety to interact with specific receptors or enzymes. nih.govnih.gov

Rationale for Investigating this compound in Academic Research

While specific, in-depth academic studies on this compound (CAS 34746-15-9) are not widely available in public-domain literature, a clear rationale for its investigation can be constructed based on its structural features and the activities of related compounds. The compound is identified in chemical databases such as PubChem (CID 275811), often as a commercially available synthetic building block.

The primary rationale for synthesizing and studying this compound would likely be as part of a structure-activity relationship (SAR) campaign. Researchers would systematically modify components of a known active molecule to probe the importance of each feature. Given its structural similarity to portions of flecainide, a logical line of inquiry would be its potential as a modulator of ion channels, particularly sodium channels. amazonaws.comnewdrugapprovals.orggoogle.com

Furthermore, the 2-aminobenzamide (B116534) core is a known pharmacophore in its own right, with derivatives showing antimicrobial and other activities. researchgate.netnih.gov Therefore, another rationale for investigation could be to explore novel antibacterial or antifungal agents by combining this core with the piperidinylacetyl side chain. The synthesis of libraries of related compounds would be a common strategy to identify lead compounds for further development. nanobioletters.commdpi.com The compound may also serve as a crucial intermediate in the synthesis of more complex molecules. journaljpri.comgoogle.com

Scope and Objectives of Research Endeavors Pertaining to the Chemical Compound

The scope of research for a compound like this compound would typically encompass several stages, from initial synthesis to biological characterization.

Synthetic Chemistry Objectives:

To develop an efficient and scalable synthesis route for this compound. This often starts from readily available materials like isatoic anhydride (B1165640) or 2-nitrobenzonitrile (B147312). nih.govresearchgate.net

To create a library of analogues by modifying the piperidine ring (e.g., substitutions on the ring), the benzamide core (e.g., substitutions on the aromatic ring), or the acetyl linker.

Biological Screening and Pharmacological Objectives:

Initial high-throughput screening against a panel of biological targets to identify any primary activity. Based on its structural motifs, this panel would likely include various ion channels (e.g., sodium, potassium, calcium), G-protein coupled receptors, and enzymes.

Specific assays to evaluate its antiarrhythmic potential, such as in vitro electrophysiology studies on cardiac sodium channels. bioregistry.io

Screening for antimicrobial activity against a range of bacterial and fungal strains. researchgate.netnih.gov

If an interesting activity is identified, further objectives would include determining the potency (e.g., IC50 or EC50 values), selectivity against related targets, and preliminary mechanism of action studies.

The overarching goal of such research would be to determine if this specific combination of well-known pharmacophores results in a novel and potentially useful biological profile, either as a tool compound to probe biological systems or as a starting point for a drug discovery program.

Properties

IUPAC Name

2-[(2-piperidin-1-ylacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c15-14(19)11-6-2-3-7-12(11)16-13(18)10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H2,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXXOPCWWBHBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 1 Piperidinylacetyl Amino Benzamide

General Synthetic Approaches to the Core Benzamide-Piperidine Scaffold

The synthesis of molecules like 2-[(1-piperidinylacetyl)amino]benzamide fundamentally relies on the construction of a core scaffold that links a benzamide (B126) moiety to a piperidine (B6355638) ring. This is typically achieved through sequential reactions that first establish the benzamide structure and then introduce the piperidine-containing side chain.

Amide Bond Formation Strategies

The formation of the benzamide portion of the scaffold is a critical step. A prevalent method for creating N-substituted 2-aminobenzamides starts with isatoic anhydride (B1165640). This precursor reacts with a suitable amine through nucleophilic attack on the electrophilic carbonyl group, which is followed by a ring-opening and decarboxylation cascade to yield the desired 2-aminobenzamide (B116534) derivative. chemscene.comnih.govresearchgate.net This method is effective for a range of amine nucleophiles.

Another significant strategy involves the palladium-catalyzed aminocarbonylation of anilines. This process couples an aniline (B41778) derivative with an amine in the presence of carbon monoxide, a palladium source, a ligand, and a base to directly form the aminobenzamide structure. researchgate.net This approach is noted for its efficiency, often providing high yields without the need for protecting the aniline's amino group. researchgate.net

The second amide bond, which connects the piperidinylacetyl group to the 2-amino position of the benzamide, is typically formed via acylation. A common and direct method involves reacting 2-aminobenzamide with an activated carboxylic acid derivative, such as piperidin-1-ylacetyl chloride. The high reactivity of the acyl chloride allows for a straightforward reaction with the primary amino group on the benzamide ring. An alternative two-step approach involves first acylating the 2-aminobenzamide with a haloacetyl halide, like chloroacetyl chloride, to form a haloacetamide intermediate, such as 2-(2-chloroacetamido)benzamide. chemscene.com This intermediate then serves as an electrophile for the subsequent introduction of the piperidine ring.

Incorporation of the Piperidine Moiety

The piperidine ring is a common structural motif in many biologically active compounds. researchgate.netresearchgate.net Its incorporation into the target molecule is typically achieved after the formation of the primary benzamide structure. The most direct method for synthesizing this compound involves the nucleophilic substitution reaction between 2-(2-chloroacetamido)benzamide and piperidine. In this SN2 reaction, the secondary amine of piperidine acts as a nucleophile, displacing the chloride from the α-carbon of the acetamide (B32628) group to form the C-N bond and yield the final product. This reaction is a standard procedure for synthesizing N-alkylamino acetamides. researchgate.net

More broadly, the synthesis of piperidine derivatives can be achieved through various other strategies, including reductive amination, intramolecular cyclization of amino-aldehydes, and various annulation reactions. mdpi.com These methods are particularly relevant when synthesizing more complex, substituted piperidine analogues for derivatization studies.

Specific Synthetic Pathways for this compound

A highly plausible and efficient synthetic pathway for this compound is a two-step process starting from commercially available 2-aminobenzamide.

Step 1: Synthesis of 2-(2-chloroacetamido)benzamide In the first step, 2-aminobenzamide is acylated using chloroacetyl chloride. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The primary amine of 2-aminobenzamide selectively attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the stable amide bond and yielding the key intermediate, 2-(2-chloroacetamido)benzamide. chemscene.com

Step 2: Synthesis of this compound The second step involves the nucleophilic substitution of the chloride in 2-(2-chloroacetamido)benzamide with piperidine. The intermediate from Step 1 is dissolved in a suitable solvent, such as acetonitrile (B52724) or ethanol, and treated with piperidine. The reaction may be heated to increase the rate of substitution. A base, such as potassium carbonate, is often added to scavenge the hydrogen chloride that can form, driving the reaction to completion. researchgate.net Upon completion, a standard aqueous workup followed by purification, typically recrystallization or column chromatography, affords the final product, this compound.

Development of Novel Synthetic Routes and Process Optimization

Research in the synthesis of 2-aminobenzamide derivatives has explored various methods to improve efficiency, yield, and environmental friendliness. For the synthesis of the 2-aminobenzamide core, comparisons between conventional heating and microwave-assisted synthesis have been conducted. While microwave irradiation can be time-efficient, studies on the reaction of isatoic anhydride with amines have shown that conventional heating in a solvent like DMF can lead to higher yields, possibly due to the thermal sensitivity of the products. chemscene.comnih.gov

A novel, one-pot synthesis of 2-aminobenzamide has been developed from 2-nitrobenzonitrile (B147312) using hydrazine (B178648) hydrate (B1144303) as a reductant and copper as a catalyst. researchgate.net This reaction proceeds through a concerted pathway where the copper simultaneously catalyzes the hydrolysis of the nitrile group to a primary amide and the reduction of the nitro group to a primary amine. researchgate.net Such one-pot procedures are highly sought after in process chemistry as they reduce the number of separate operations and minimize waste.

The table below summarizes a comparison of synthetic methods for producing 2-aminobenzamide derivatives from isatoic anhydride, highlighting the differences in yield and reaction time.

MethodStarting MaterialsReagents/ConditionsYield (%)Reference
Method A (Conventional) Isatoic anhydride, p-toluidineDMF, reflux, 6 h97 chemscene.com
Method B (Microwave) Isatoic anhydride, 4-fluoroanilineSolvent-free, 140 W, 10 min65 nih.gov
Method A (Conventional) Isatoic anhydride, 4-fluoroanilineDMF, reflux, 6 h72 nih.gov

Chiral Synthesis and Stereochemical Control for Analogues (if applicable)

The parent compound, this compound, is achiral. However, the development of analogues often involves the introduction of stereocenters to investigate the impact of stereochemistry on biological activity. Chiral analogues can be synthesized by introducing substituents on the piperidine ring.

The enantioselective synthesis of substituted piperidines is a well-developed field. One major approach is the use of a chiral auxiliary. For instance, D-arabinopyranosylamine can be used as a chiral auxiliary to direct the stereochemical outcome of domino Mannich-Michael reactions, leading to the formation of N-glycosylated dehydropiperidinones with high diastereoselectivity. ambeed.com Subsequent chemical modifications can yield chirally pure substituted piperidines after removal of the auxiliary.

Another powerful method is the asymmetric reduction of pyridinium (B92312) salts. Rhodium-catalyzed asymmetric transfer hydrogenation, using a chiral catalyst or a chiral primary amine under reducing conditions, can produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. mdpi.com These methods provide access to enantiomerically pure piperidine derivatives that can then be incorporated into the benzamide scaffold to produce chiral analogues of the target compound.

Derivatization Strategies for Structural Elucidation and Biological Activity Modulation

Derivatization is a key strategy for performing Structure-Activity Relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity. For a molecule like this compound, derivatives can be synthesized by modifying three main regions: the benzamide ring, the piperidine ring, and the acetyl linker.

Benzamide Ring Modification: Substituents can be introduced onto the aromatic ring of the benzamide. This can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule.

Piperidine Ring Modification: The piperidine moiety can be substituted at various positions. These modifications can impact the compound's conformation, basicity, and steric profile, which can be crucial for receptor binding.

Linker Modification: The length and nature of the acetyl linker can be altered.

Studies on related N-(2-aminophenyl)benzamide derivatives, which act as Histone Deacetylase (HDAC) inhibitors, illustrate the importance of such modifications. For example, the introduction of different groups on the benzamide portion can significantly affect inhibitory activity. Similarly, new 2-aminobenzamide-type HDAC inhibitors have been synthesized where a substituted amino group is used to modulate physicochemical properties like aqueous solubility, which is critical for bioavailability.

The following table, based on data for analogous benzamide-based HDAC inhibitors, demonstrates how structural modifications can influence biological activity.

CompoundR1 Group (Benzamide Ring)R2 Group (Amine Moiety)HDAC1 IC₅₀ (nM)Reference
Analogue AHPyridin-3-yl48 researchgate.net
Analogue BH4-Morpholinyl>10000 researchgate.net
Analogue CH1-Piperidinyl1000 researchgate.net
Analogue D5-ChloroPyridin-3-yl20 researchgate.net

This table is representative of SAR studies on related benzamide scaffolds and does not represent the target compound itself.

These derivatization strategies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Structure Activity Relationship Sar Studies of 2 1 Piperidinylacetyl Amino Benzamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 2-[(1-piperidinylacetyl)amino]benzamide derivatives is intricately linked to the nature and position of substituents on its core structure. Researchers have systematically modified the benzamide (B126) ring and the piperidinylacetyl side chain to probe the chemical space and identify key determinants of potency and selectivity.

Modifications on the Benzamide Ring System

The benzamide ring is a critical component for the activity of this class of compounds. Studies on related benzamide antiarrhythmic agents, such as flecainide (B1672765), have demonstrated that the substitution pattern on the aromatic ring significantly impacts efficacy. For instance, the presence of trifluoroethoxy groups at the 2 and 5 positions of the benzamide ring has been shown to be highly favorable for antiarrhythmic activity. nih.gov

While specific data on this compound itself is limited, inferences can be drawn from analogous series. The introduction of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), can modulate the electronic properties of the amide and its ability to engage in hydrogen bonding or other interactions with its target receptor. For example, in a series of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain on the benzamide ring markedly influenced inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

A study on 2-phenoxybenzamides with antiplasmodial activity revealed that modifications to the aniline (B41778) portion of the molecule, which is analogous to the amino group of the benzamide in the target compound, significantly affected activity. Replacement of a piperazinyl substituent with a hydrogen atom or an amino group led to a decrease in activity. mdpi.com

Table 1: Effect of Benzamide Ring Modifications on Biological Activity (Hypothetical Data Based on Analogous Series)

R1-Substituent (Position)R2-Substituent (Position)Relative Activity
HHBaseline
2-OCH2CF35-OCH2CF3High
4-NO2HModerate
4-NH2HLow
2-Cl5-ClModerate-High

This table presents hypothetical data based on trends observed in structurally related benzamide derivatives to illustrate potential SAR.

Variations within the Piperidinylacetyl Side Chain

The piperidinylacetyl side chain is another key region for molecular modification. The nature of the link between the piperidine (B6355638) ring and the amide nitrogen, as well as substitutions on the piperidine ring itself, are crucial for activity. In the development of N-(piperidylalkyl)trifluoroethoxybenzamides, it was found that the length of the alkyl chain connecting the piperidine and the amide nitrogen influences potency, with a two-carbon (acetyl) link often being optimal. bohrium.com

The basicity of the piperidine nitrogen is also a significant factor. nih.gov Protonation of this nitrogen at physiological pH is often essential for forming an ionic bond with an anionic residue in the binding site of the target protein. Modifications that alter this basicity, such as the introduction of nearby electron-withdrawing groups, can have a profound effect on biological activity.

Furthermore, the stereochemistry of substituents on the piperidine ring can be critical. For example, in the development of the potent acetylcholinesterase inhibitor donepezil, which features a piperidine ring, specific stereoisomers exhibited significantly higher activity, highlighting the importance of a precise three-dimensional fit within the binding pocket. nih.gov

Table 2: Impact of Piperidinylacetyl Side Chain Variations on Biological Activity (Hypothetical Data Based on Analogous Series)

Linker ModificationPiperidine SubstitutionRelative Activity
-CH2-NoneModerate
-CH2-CO-NoneHigh
-CH2-CH2-CO-NoneLow
-CH2-CO-4-benzylHigh
-CH2-CO-3-hydroxyModerate

This table presents hypothetical data based on trends observed in structurally related compounds to illustrate potential SAR.

Impact of Linker Chemistry on Molecular Recognition

The amide linker connecting the benzamide ring and the piperidinylacetyl moiety is a central feature of the molecule. Its chemical properties, including its rigidity and ability to act as a hydrogen bond donor and acceptor, are fundamental to molecular recognition. While direct studies on modifying this specific amide bond in this compound are not widely available, general principles of medicinal chemistry suggest that its replacement with other functionalities, such as a sulfonamide or a reversed amide, would significantly alter the compound's conformational preferences and binding interactions.

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, several key pharmacophoric features can be identified based on their structure and the SAR of related compounds. nih.gov

These features typically include:

An aromatic ring (the benzamide ring) capable of engaging in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H group of the amide).

A basic nitrogen atom (the piperidine nitrogen) that is typically protonated at physiological pH and can form an ionic interaction.

The spatial relationship between these features is critical. For instance, the distance between the aromatic ring and the basic nitrogen is a key parameter that often dictates binding affinity. Molecular modeling studies on related benzamide antiarrhythmic agents have been used to define these spatial relationships and to understand how different structural modifications impact the alignment of these key features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can be developed to predict the potency of new, unsynthesized analogs.

For this compound derivatives, a QSAR study would typically involve calculating a range of descriptors, including:

Electronic descriptors: such as partial atomic charges and dipole moment, which describe the electronic properties of the molecule.

Steric descriptors: such as molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological descriptors: which describe the connectivity and branching of the atoms in the molecule.

Multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to build a model that links these descriptors to the observed biological activity. nih.gov Such models can provide valuable insights into which properties are most important for activity and can guide the design of new derivatives with improved pharmacological profiles. While specific QSAR models for this compound are not prominently published, the methodology has been successfully applied to a wide range of benzamide derivatives, demonstrating its utility in this chemical space. nih.govnih.gov

Biological Activities and Molecular Mechanisms of 2 1 Piperidinylacetyl Amino Benzamide

Investigation of In Vitro Biological Activities and Enzyme Inhibition

No publicly available data exists for the in vitro biological activities or enzyme inhibition profile of 2-[(1-piperidinylacetyl)amino]benzamide.

Target Identification and Validation

There are no available studies that identify or validate specific biological targets for this compound.

Enzymatic Inhibition Assays (e.g., PLpro, AChE, BACE1, SDH)

No data from enzymatic inhibition assays for PLpro, AChE, BACE1, or SDH by this compound has been reported.

Receptor Binding and Functional Assays (e.g., RORγt, Muscarinic Receptors)

Information regarding the binding affinity or functional activity of this compound at RORγt, muscarinic receptors, or any other receptor is not available.

Cellular Pathway Modulation Studies (e.g., HIF-1α activation, apoptosis induction)

There are no published studies on the effects of this compound on cellular pathways such as HIF-1α activation or the induction of apoptosis.

Antimicrobial or Antifungal Efficacy in In Vitro Models

No in vitro data on the antimicrobial or antifungal efficacy of this compound has been found.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Binding Mode Prediction

There are no specific molecular docking studies published for 2-[(1-piperidinylacetyl)amino]benzamide . Such studies would be instrumental in predicting its preferred orientation and interaction patterns within the binding site of a biological target. For related 2-aminobenzamide (B116534) derivatives, molecular docking has been employed to elucidate binding modes with targets like histone deacetylases (HDACs). These studies typically identify key hydrogen bonds, hydrophobic interactions, and coordination with metal ions that are crucial for inhibitory activity. However, without specific research, the binding mode of This compound remains speculative.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Information regarding molecular dynamics (MD) simulations specifically for a This compound -protein complex is not available. MD simulations are a powerful tool for assessing the stability of a ligand-protein complex over time and understanding the dynamic nature of their interactions. For analogous compounds, MD simulations have been used to confirm the stability of docking poses and to analyze the flexibility of the ligand and protein, providing insights into the durability of the binding.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

There is no published research on pharmacophore models derived from or used to discover This compound . Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This information is then often used as a 3D query for virtual screening of large compound libraries to identify other potential lead compounds.

Computational Prediction of ADME/T Properties and Drug-Likeness

While in silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel compounds, specific predictive data for This compound is not found in the surveyed literature. Studies on other benzamide (B126) derivatives often involve the use of software to predict properties like oral bioavailability, blood-brain barrier penetration, and adherence to drug-likeness rules such as Lipinski's rule of five. These predictions are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles.

Free Energy Perturbation and Binding Energy Calculations

No studies utilizing free energy perturbation (FEP) or other rigorous binding energy calculation methods for This compound have been identified. These computationally intensive methods provide more quantitative predictions of binding affinity compared to standard docking scores and are valuable for lead optimization.

Preclinical Biological Evaluation of 2 1 Piperidinylacetyl Amino Benzamide and Analogues

Further In Vitro Characterization and Efficacy Assessment

The in vitro evaluation of 2-[(1-piperidinylacetyl)amino]benzamide and its analogues has explored a range of potential therapeutic applications, primarily focusing on antimicrobial, anti-inflammatory, and anticancer activities.

Derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their antimicrobial properties . A study investigating a series of 2-aminobenzamide derivatives reported that many of the tested compounds exhibited moderate to good activity against various bacterial and fungal strains. nih.govresearchgate.netmdpi.com For instance, one particular analogue demonstrated significant antifungal activity against Aspergillus fumigatus and Saccharomyces cerevisiae, as well as good antibacterial activity against several bacterial strains. nih.govmdpi.com The antimicrobial potential of these compounds is thought to be related to the presence of specific pharmacophore sites that can be modulated by structural modifications. mdpi.com

In the realm of anticancer research , 2-aminobenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors. Some analogues have shown selective inhibitory activity against certain HDAC isoforms. nih.gov For example, a series of 2-aminobenzamide derivatives demonstrated significant inhibition against the human acute monocytic myeloid leukemia cell line U937. nih.gov The cytotoxic activity of these compounds has also been observed against other cancer cell lines, such as A549 (lung carcinoma) and SW480 (colon adenocarcinoma). aku.edu

The anti-inflammatory potential of this class of compounds has also been a subject of investigation. While specific data on this compound is not available, related benzimidazole (B57391) derivatives have been shown to possess anti-inflammatory properties in vitro. nih.gov

Furthermore, the structural backbone of this compound contains a piperidine (B6355638) moiety, which is a common scaffold in neuropharmacology. Analogues with this feature have been explored for their anticonvulsant activity . mdpi.comnih.gov

Compound ClassIn Vitro ActivityCell Lines/StrainsKey Findings
2-Aminobenzamide DerivativesAntimicrobialAspergillus fumigatus, Saccharomyces cerevisiae, various bacteriaModerate to good activity observed, with some analogues showing potent antifungal effects. nih.govmdpi.com
2-Aminobenzamide DerivativesAnticancer (HDAC inhibition)U937, A549, SW480Selective inhibition of HDAC isoforms and cytotoxic activity against various cancer cell lines. nih.govaku.edu
Benzimidazole DerivativesAnti-inflammatory-Demonstrated potential anti-inflammatory properties. nih.gov
N-substituted 2-AminobenzamidesAnticonvulsant-Explored for potential activity in seizure models. mdpi.comnih.gov

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies are essential to validate the therapeutic potential observed in vitro. While specific in vivo efficacy data for this compound is limited in the public domain, studies on structurally related compounds provide insights into its potential applications.

Anti-inflammatory Activity: In vivo studies on benzimidazole derivatives, which share structural similarities with the target compound, have demonstrated significant anti-inflammatory effects in rat models of carrageenan-induced paw edema. nih.gov Similarly, other heterocyclic compounds are often evaluated for their ability to reduce inflammation in such models. researchgate.netmdpi.com

Anticonvulsant Activity: The anticonvulsant properties of piperidine-containing compounds have been investigated in rodent models. For example, piperine, an alkaloid containing a piperidine ring, has been shown to block convulsions induced by kainate in mice. nih.gov Other amide derivatives have also demonstrated potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. mdpi.comsemanticscholar.org One study on quinazolin-4(3H)-one derivatives, which can be considered related structures, showed potential anticonvulsant activity in a PTZ-induced seizure model. mdpi.com

Analgesic Activity: Piperidine derivatives have also been evaluated for their analgesic properties. Some 3-phenyl piperidine derivatives have shown significant analgesic activities. researchgate.net Piperine has demonstrated analgesic effects in the tail-flick assay in mice. aku.edu

Antipsychotic Activity: A series of novel amide-piperidine derivatives were optimized and evaluated as multi-target antipsychotics. One promising compound from this series was found to reduce apomorphine-induced climbing and MK-801-induced hyperactivity in in vivo models without inducing catalepsy. nih.gov

Compound ClassAnimal ModelTherapeutic AreaKey Findings
Benzimidazole DerivativesRat (Carrageenan-induced paw edema)Anti-inflammatorySignificant reduction in inflammation observed. nih.gov
PiperineMouse (Kainate-induced seizures)AnticonvulsantBlocked convulsions, suggesting a potential antiseizure effect. nih.gov
Amide DerivativesMouse (MES and PTZ models)AnticonvulsantDemonstrated potent anticonvulsant activity. mdpi.comsemanticscholar.org
Piperidine DerivativesMouse (Tail-flick assay)AnalgesicShowed significant analgesic effects. aku.eduresearchgate.net
Amide-Piperidine DerivativesRodent modelsAntipsychoticReduced hyperactivity without significant side effects. nih.gov

In Vitro Metabolic Stability and Biotransformation Studies

Studies on derivatives of 2-aminobenzamide have indicated that this class of compounds can possess high metabolic stability. In one study, several 2-aminobenzamide derivatives exhibited a high resistance to biotransformation when incubated with human liver microsomes. researchgate.net

The piperidine moiety within this compound can be a site for metabolic modification. The metabolic stability of piperidine-containing compounds can be influenced by substitutions on the piperidine ring. For instance, the replacement of a piperidine ring with bioisosteres like azaspiro[3.3]heptanes has been shown to alter metabolic stability in human liver microsomes. researchgate.net

The biotransformation of benzamide (B126) derivatives often involves oxidation reactions mediated by cytochrome P450 (CYP) enzymes. For example, the metabolism of certain benzamide compounds can lead to the formation of various oxidized metabolites.

Test SystemCompound ClassKey Findings
Human Liver Microsomes2-Aminobenzamide DerivativesHigh resistance to metabolic transformation observed for several analogues. researchgate.net
Human Liver MicrosomesPiperidine BioisosteresReplacement of the piperidine ring can impact metabolic stability. researchgate.net

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetic studies in preclinical species are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This information is vital for predicting human pharmacokinetics and designing appropriate dosing regimens for clinical trials.

For instance, the pharmacokinetic profile of N-acetylcysteine amide (NACA), an amide derivative, was studied in mice. This study revealed that NACA has a higher bioavailability compared to its parent compound, N-acetylcysteine (NAC). nih.gov

The pharmacokinetic parameters of other benzamide derivatives have also been characterized in rats. These studies often reveal information about a compound's half-life, clearance, volume of distribution, and oral bioavailability. For many benzamide derivatives, extensive first-pass metabolism is a common observation, which can influence their systemic exposure after oral administration.

SpeciesCompound ClassKey Pharmacokinetic Observations
MouseN-acetylcysteine amide (NACA)Higher bioavailability compared to its parent compound. nih.gov
RatBenzamide DerivativesVariable pharmacokinetic profiles, often with significant first-pass metabolism.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications

The inherent structural features of benzamide-piperidine derivatives make them suitable for interacting with a variety of biological targets. clinmedkaz.org While initial research has focused on specific areas, future exploration is poised to uncover novel applications.

Emerging Therapeutic Areas:

Anticancer Agents: The benzamide (B126) moiety is a known pharmacophore in several anticancer drugs, particularly histone deacetylase (HDAC) inhibitors. nih.gov Future research could focus on designing derivatives of 2-[(1-piperidinylacetyl)amino]benzamide that selectively target specific HDAC isoforms or other cancer-related proteins like tubulin. researchgate.net The piperidine (B6355638) ring can be modified to enhance cell permeability and target engagement.

Antimicrobial Agents: The piperidine nucleus is a cornerstone in the development of antimicrobial agents. researchgate.netresearchgate.net Research into derivatives of this compound could yield compounds effective against multidrug-resistant (MDR) bacteria by targeting novel bacterial enzymes or virulence factors. researchgate.netbenthamdirect.com

Neurodegenerative Diseases: Compounds containing the piperidine moiety have shown potential in treating neurodegenerative diseases like Alzheimer's. ajchem-a.com Future studies could investigate the potential of this compound derivatives to modulate targets such as cholinesterases or beta-amyloid aggregation. ajchem-a.com

Anti-inflammatory Agents: Benzamides have been investigated as non-ulcerogenic anti-inflammatory agents, with some showing promising activity by targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov The design of novel benzamide-piperidine compounds could lead to more potent and selective anti-inflammatory drugs.

Potential Novel Biological Targets:

The unique stereochemistry and electronic properties of the benzamide-piperidine scaffold allow for the exploration of less-drugged target classes.

Potential Target ClassRationale for ExplorationTherapeutic Area
M1 Aminopeptidases These metalloenzymes are implicated in various diseases, and their active sites are amenable to small-molecule inhibition. nih.govInfectious Diseases, Cancer, Hypertension. nih.gov
Protein-Protein Interactions (PPIs) The flexible piperidine and functionalized benzamide can mimic key interaction motifs.Oncology, Immunology.
Ion Channels Piperidine compounds are known to modulate ion channels like Kv1.3, which is involved in T-cell activation. clinmedkaz.orgAutoimmune Diseases, Neurological Disorders.
G-Protein Coupled Receptors (GPCRs) The scaffold can be adapted to fit into the diverse binding pockets of various GPCRs.CNS Disorders, Metabolic Diseases.

Advancements in Synthetic Methodologies for Compound Library Expansion

To fully explore the therapeutic potential of the benzamide-piperidine class, the development of efficient and versatile synthetic methods is crucial. Modern synthetic chemistry offers a powerful toolkit to generate large and diverse compound libraries for high-throughput screening.

Key Synthetic Strategies:

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse molecules from a common starting material. hilarispublisher.comhilarispublisher.com Applying DOS to the this compound core would allow for the rapid generation of a wide range of analogs with varied substituents on both the benzamide and piperidine rings. hilarispublisher.com

Transition-Metal Catalysis: This has become an indispensable tool in organic synthesis, enabling reactions that were previously difficult or impossible. hilarispublisher.comhilarispublisher.com For instance, palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents onto the benzamide ring, while rhodium-catalyzed reactions can functionalize C-H bonds. researchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient for library synthesis. nih.gov Developing novel MCRs to construct the benzamide-piperidine scaffold would significantly accelerate the drug discovery process.

Flow Chemistry: This technology enables the continuous synthesis of compounds, offering advantages in terms of safety, scalability, and reaction control. Implementing flow chemistry for the synthesis of benzamide-piperidine derivatives could streamline their production for further studies.

Table of Advanced Synthetic Techniques:

Synthetic MethodologyApplication to Benzamide-Piperidine ScaffoldsPotential Advantages
C-H Functionalization Direct introduction of functional groups onto the benzamide or piperidine rings without pre-functionalization. researchgate.netIncreased step economy, access to novel chemical space.
Photoredox Catalysis Mild reaction conditions for a wide range of transformations, including cross-coupling and amination reactions. hilarispublisher.comhilarispublisher.comHigh functional group tolerance, energy efficiency.
Chemoenzymatic Synthesis Combining enzymatic and chemical steps for highly selective transformations. unimi.itHigh stereoselectivity, environmentally friendly.

Integration of Artificial Intelligence and Machine Learning in Rational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling more rational and efficient design of new drug candidates. nih.govresearchgate.net

Applications in Benzamide-Piperidine Drug Design:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel benzamide-piperidine derivatives before they are synthesized. researchgate.netresearchgate.net This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new benzamide-piperidine structures with desired properties. acs.org These models can explore a vast chemical space to identify novel compounds that may not be conceived through traditional medicinal chemistry approaches.

Target Identification: AI can analyze large biological datasets to identify and validate new biological targets for which benzamide-piperidine compounds may be effective. researchgate.net

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for complex benzamide-piperidine derivatives, saving time and resources in the lab. acs.org

The synergy between computational methods and experimental work is expected to accelerate the discovery of new drugs from this chemical class. hilarispublisher.com

Challenges and Opportunities in the Development of Benzamide-Piperidine Class Compounds

Despite the great potential of the benzamide-piperidine scaffold, there are several challenges that need to be addressed in the development of new drugs from this class.

Key Challenges:

Selectivity: Achieving high selectivity for the desired biological target over other related proteins is a common challenge in drug development. nih.gov For the benzamide-piperidine class, careful optimization of the structure is needed to minimize off-target effects.

Drug Resistance: The emergence of drug resistance is a major hurdle in the treatment of cancer and infectious diseases. hilarispublisher.com Developing benzamide-piperidine compounds with novel mechanisms of action will be crucial to overcome this challenge.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their efficacy and safety. This often involves a delicate balance between potency and drug-like properties. hilarispublisher.com

Scalability of Synthesis: Transitioning a synthetic route from a laboratory scale to an industrial scale can be challenging. hilarispublisher.com The development of robust and scalable synthetic methods is a key consideration from the early stages of drug discovery.

Opportunities for Advancement:

Targeted Therapies: The versatility of the benzamide-piperidine scaffold provides an opportunity to develop highly targeted therapies by fine-tuning the structure to interact with specific disease-related proteins.

Combination Therapies: Benzamide-piperidine compounds could be developed for use in combination with other drugs to enhance efficacy and overcome drug resistance.

Personalized Medicine: By leveraging biomarkers and diagnostic tools, it may be possible to identify patient populations that are most likely to respond to a particular benzamide-piperidine-based drug.

Q & A

Advanced Research Question

  • Enzyme panel screening : Test against related enzymes (e.g., butyrylcholinesterase for AChE inhibitors) to quantify selectivity ratios .
  • Mutagenesis studies : For receptor targets (e.g., CXCR2), introduce single-point mutations to identify critical binding residues. For example, Sch527123 (a benzamide antagonist) showed reduced affinity when tyrosine residues in the receptor were mutated .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in the presence of the compound.

How can solubility and stability be improved for in vivo studies?

Basic Research Question

  • Salt formation : Convert the free base to hydrochloride salts to enhance aqueous solubility.
  • Prodrug strategies : Introduce ester moieties (e.g., methyl esters) that hydrolyze in vivo to the active form .
  • Formulation optimization : Use cyclodextrins or lipid nanoparticles for hydrophobic analogs.

What analytical techniques validate the structural integrity of synthesized analogs?

Basic Research Question

  • NMR spectroscopy : Confirm regiochemistry of substitutions (e.g., 1H NMR for aromatic protons, 13C NMR for carbonyl groups).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with <5 ppm error.
  • X-ray crystallography : Resolve ambiguous stereochemistry in piperidine or benzamide moieties .

How can multi-target effects of this compound be exploited therapeutically?

Advanced Research Question

  • Polypharmacology screening : Use kinase profiling panels to identify secondary targets (e.g., kinases implicated in cancer or inflammation) .
  • Network pharmacology models : Map compound interactions onto disease-associated pathways (e.g., acetylcholine signaling in dementia or platelet aggregation in thrombosis) .

What in vitro models are suitable for evaluating neuroprotective effects?

Basic Research Question

  • Primary neuron cultures : Measure acetylcholine (ACh) levels via HPLC after treatment, as done for AChE inhibitors .
  • SH-SY5Y neuroblastoma cells : Assess protection against amyloid-beta toxicity or oxidative stress.
  • Microglial activation assays : Quantify TNF-α or IL-6 suppression to evaluate anti-inflammatory effects.

How can metabolic instability in hepatic assays be addressed?

Advanced Research Question

  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., cytochrome P450 oxidation products).
  • Structural hardening : Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl .
  • CYP inhibition assays : Test interactions with CYP3A4 or CYP2D6 to predict drug-drug interactions.

What computational tools predict binding modes for this compound?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with AChE or kinase targets, guided by mutagenesis data .
  • MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability.
  • QSAR models : Train on SAR data to prioritize analogs with predicted IC50 < 10 nM.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.